1-Amino-6-hydroxy-3-methyl-isoquinoline
Description
1-Amino-6-hydroxy-3-methyl-isoquinoline is a substituted isoquinoline derivative characterized by amino (-NH₂), hydroxyl (-OH), and methyl (-CH₃) functional groups at positions 1, 6, and 3, respectively. Isoquinoline derivatives are pharmacologically significant due to their roles as enzyme inhibitors, antimicrobial agents, and antitumor compounds . For instance, aminomethylation/hydrogenolysis strategies have been employed to synthesize methyl-substituted isoquinolines like 7-hydroxy-6-methoxy-1-methylisoquinoline, suggesting analogous pathways for introducing functional groups .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-amino-3-methylisoquinolin-6-ol |
InChI |
InChI=1S/C10H10N2O/c1-6-4-7-5-8(13)2-3-9(7)10(11)12-6/h2-5,13H,1H3,(H2,11,12) |
InChI Key |
WHWXEUUKHBARIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)O)C(=N1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Notes:
- Basicity: Amino group position significantly affects pKa. 1-Aminoisoquinoline (pKa 7.62) is more basic than 3-Aminoisoquinoline (pKa 5.05) due to resonance stabilization differences .
- Hydroxy vs.
- Methyl Substitution: Methyl groups (e.g., at position 3 or 6) influence lipophilicity and metabolic stability. For example, 6-Methylisoquinoline serves as a versatile intermediate .
Antitumor Activity
- Ellipticine Derivatives: PZE (a complex isoquinoline derivative) exhibits cytotoxicity (IC₅₀ = 3.1 µM) by inducing DNA strand breaks via topoisomerase II inhibition, similar to m-AMSA and Adriamycin. However, PZE’s slower SSB reversion kinetics suggest prolonged effects .
- Alkyl Chain Impact: 1-Alkyl-tetrahydroisoquinoline derivatives show cytotoxicity dependent on chain length (C6–C17). Longer chains enhance membrane interaction but may reduce solubility .
Antimicrobial Activity
- Tetrahydroisoquinoline Derivatives: 1-Phenyl-3,4-dihydroisoquinoline and analogs demonstrate variable antibacterial/fungal activity. Substituent electronegativity and steric effects modulate target binding .
Key Research Findings
Hydroxy Group Advantage : The hydroxyl group in the target compound likely improves aqueous solubility compared to methoxy or methyl analogs, critical for bioavailability .
Methyl Substitution : Methyl at position 3 may reduce steric hindrance compared to bulkier groups, favoring enzyme binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
